Ethyl 4-[(2-chlorophenyl)methyl]-1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 4-[(2-chlorophenyl)methyl]-1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a triazole moiety, and a chlorophenyl group. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-chlorophenyl)methyl]-1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidine-4-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Attachment of the Triazole Moiety: The triazole moiety is incorporated through a click chemistry reaction, typically involving an azide and an alkyne.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-chlorophenyl)methyl]-1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4-[(2-chlorophenyl)methyl]-1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-chlorophenyl)methyl]-1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety may play a crucial role in binding to these targets, while the piperidine ring and chlorophenyl group contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(2-bromophenyl)methyl]-1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidine-4-carboxylate
- Ethyl 4-[(2-fluorophenyl)methyl]-1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidine-4-carboxylate
- Ethyl 4-[(2-methylphenyl)methyl]-1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidine-4-carboxylate
Uniqueness
The uniqueness of Ethyl 4-[(2-chlorophenyl)methyl]-1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidine-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]-1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3/c1-2-28-19(27)20(13-16-5-3-4-6-17(16)21)8-11-24(12-9-20)18(26)7-10-25-15-22-14-23-25/h3-6,14-15H,2,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKPWSZOMUWGAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)CCN2C=NC=N2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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